molecular formula C12H8ClNO3 B104101 1-(4-Chlorophenoxy)-2-nitrobenzene CAS No. 39145-47-6

1-(4-Chlorophenoxy)-2-nitrobenzene

Cat. No.: B104101
CAS No.: 39145-47-6
M. Wt: 249.65 g/mol
InChI Key: KVYVAGCVKWBOBS-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Diphenyl Ether Chemistry

The chemical behavior of 1-(4-Chlorophenoxy)-2-nitrobenzene is largely dictated by its constituent functional groups. The diphenyl ether framework provides a stable, yet conformationally flexible, backbone. The presence of the nitro group on one of the phenyl rings is of particular importance. As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the aromatic system.

This electron-withdrawing nature deactivates the nitro-substituted ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNA_r), especially at the positions ortho and para to the nitro group. thermofisher.com In the case of this compound, the nitro group is positioned ortho to the ether linkage. This positioning is crucial for its reactivity profile.

The chloro substituent on the second phenyl ring also imparts specific properties to the molecule, influencing its solubility and reactivity, and providing an additional site for chemical modification through reactions such as cross-coupling.

Historical Perspective on the Synthesis and Reactivity of Related Aryl Ethers

The synthesis of diaryl ethers has a rich history, with the Ullmann condensation, first reported in the early 20th century, being a cornerstone reaction. wikipedia.orgwikipedia.org This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures. wikipedia.org The synthesis of nitro-substituted diphenyl ethers, in particular, has been a subject of interest for many decades.

The classic Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper powder. wikipedia.org An illustrative example is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol. wikipedia.org Over the years, significant advancements have been made, including the development of milder reaction conditions and more efficient catalytic systems using soluble copper salts and various ligands. organic-chemistry.org These modern adaptations have broadened the scope and utility of the Ullmann ether synthesis, making it a more versatile tool for constructing complex diaryl ether frameworks. organic-chemistry.org

The reactivity of nitro-substituted diphenyl ethers has also been extensively studied. The nitro group can undergo reduction to form an amino group, which is a key transformation in the synthesis of many dyes, pharmaceuticals, and other functional materials. wikipedia.orgorgoreview.com A variety of reducing agents can be employed, with the choice of reagent allowing for chemoselectivity in molecules with multiple reducible functional groups. commonorganicchemistry.com

Overview of Research Trajectories for this compound

The primary research interest in this compound lies in its utility as a chemical intermediate. Its bifunctional nature, with the potential for reactions at the nitro group, the chlorinated ring, and the aromatic rings themselves, makes it a versatile starting material.

A key research trajectory involves the reduction of the nitro group to an amine. The resulting 2-(4-chlorophenoxy)aniline (B29517) is a valuable precursor for the synthesis of heterocyclic compounds, such as phenothiazines. Phenothiazines are an important class of compounds with a wide range of applications, including in the development of pharmaceuticals. rsc.org The synthesis of substituted phenothiazines often involves the reaction of a substituted 2-aminothiophenol (B119425) with a suitable partner, and derivatives of 2-(4-chlorophenoxy)aniline could potentially be converted to the corresponding thiophenol for this purpose.

Furthermore, the presence of the chlorine atom on the phenoxy ring allows for further functionalization through various cross-coupling reactions, enabling the introduction of other substituents and the construction of more elaborate molecular structures. While specific, large-scale applications of this compound are not as widely documented as its 4-nitro isomer, its value as a building block in synthetic organic chemistry is clear. Its utility is primarily in providing access to a range of substituted diphenyl ether and aniline (B41778) derivatives for further chemical exploration and the development of novel compounds with desired properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenoxy)-2-nitrobenzene
Source PubChem
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InChI

InChI=1S/C12H8ClNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYVAGCVKWBOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021694
Record name p-Chlorophenyl-o-nitrophenyl ether
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Molecular Weight

249.65 g/mol
Source PubChem
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CAS No.

39145-47-6
Record name 1-(4-Chlorophenoxy)-2-nitrobenzene
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Record name 1-(4-Chlorophenoxy)-2-nitrobenzene
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Record name p-Chlorophenyl-o-nitrophenyl ether
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Record name 1-(4-chlorophenoxy)-2-nitrobenzene
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Advanced Synthetic Methodologies for 1 4 Chlorophenoxy 2 Nitrobenzene and Its Analogues

Regioselective Etherification Reactions in the Synthesis of 1-(4-Chlorophenoxy)-2-nitrobenzene

The core structural feature of this compound is the diaryl ether linkage. Its formation is typically achieved through carbon-oxygen (C-O) cross-coupling reactions. Regioselectivity is paramount, ensuring the ether bond forms at the correct position relative to the nitro group.

Nucleophilic Aromatic Substitution with Phenols

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing diaryl ethers, especially when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound is well-suited for this approach, as the nitro group at the ortho position strongly activates a leaving group (such as a halide) at the C-1 position for nucleophilic attack by a phenoxide.

The classical method for this transformation is the Ullmann condensation, which traditionally uses a copper catalyst at high temperatures. wikipedia.orgorganic-chemistry.org A typical reaction involves heating an activated aryl halide, such as 1-chloro-2-nitrobenzene, with 4-chlorophenol (B41353) in the presence of a base and a copper source. wikipedia.org Modern variations of the Ullmann ether synthesis have been developed to proceed under milder conditions by using soluble copper catalysts with specific ligands. For instance, the use of copper(I) iodide with ligands like N,N-dimethylglycine or 1,10-phenanthroline (B135089) can facilitate the reaction at lower temperatures (e.g., 90-120 °C) and improve yields. organic-chemistry.orgmdpi.comresearchgate.net

The reaction mechanism proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. diva-portal.org The choice of leaving group on the nitrobenzene (B124822) precursor is also critical; while aryl chlorides are common, aryl fluorides are often more reactive in SNAr reactions. For example, the synthesis of the related isomer 4-(4-chlorophenoxy)nitrobenzene was achieved by reacting 4-fluoronitrobenzene with 4-chlorophenol. prepchem.com

Table 1: Representative Conditions for Copper-Catalyzed Diaryl Ether Synthesis
Aryl Halide SubstratePhenol (B47542) SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1-(2,4-dichloro-phenyl)-ethanone4-chlorophenolCuCl / 1,2-PropanediolKOHToluene11577 globethesis.com
1,3-Dichlorobenzene4-chlorophenolCuClK₂CO₃NMP16065 globethesis.com
Aryl IodidesPhenolsCuICs₂CO₃NMP10061-97 rsc.org
Aryl BromidesPhenolsCu-NPsCs₂CO₃DMF12065-92 mdpi.com

Palladium-Catalyzed Cross-Coupling Approaches for Diaryl Ethers

As an alternative to copper-catalyzed methods, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig ether synthesis, have become a powerful tool for forming C-O bonds. organic-chemistry.orgcapes.gov.br This methodology offers several advantages, including milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditional Ullmann reaction. youtube.com

The Buchwald-Hartwig reaction typically employs a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand and a base. organic-chemistry.orgorgsyn.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is crucial for the reaction's success, with various phosphine-based ligands developed to couple a wide range of aryl halides and phenols efficiently. organic-chemistry.orgorganic-chemistry.org This method has proven effective for the coupling of electron-deficient aryl halides, making it a viable strategy for the synthesis of this compound. organic-chemistry.org

Table 2: Comparison of Ullmann and Buchwald-Hartwig Etherification
FeatureUllmann Ether SynthesisBuchwald-Hartwig Ether SynthesisReference
Catalyst Copper (CuI, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃) wikipedia.org, youtube.com
Ligands Often ligand-free or simple ligands (e.g., N,N-dimethylglycine)Bulky, electron-rich phosphines (e.g., BINAP, Xantphos) beilstein-journals.org, organic-chemistry.org
Temperature High (often 100-300 °C)Milder (can be as low as room temperature to 100 °C) youtube.com
Substrate Scope Often requires activated aryl halidesBroader scope, including less reactive aryl chlorides wikipedia.org, organic-chemistry.org
Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOtBu, Cs₂CO₃ beilstein-journals.org, organic-chemistry.org

Functional Group Interconversions in Precursor Synthesis

The synthesis of this compound and its analogues often requires the strategic manipulation of functional groups in precursor molecules. The timing of nitration, chlorination, and etherification steps is critical and depends on the directing effects of the substituents and the availability of starting materials.

For instance, a synthetic route could begin with a commercially available chloroaniline, such as 3-chloroaniline. This precursor can undergo acylation to protect the amino group, followed by nitration. chemicalbook.comgoogle.com The directing effects of the amide and chloro groups would guide the nitro group to the desired position. Subsequent hydrolysis of the amide reveals the amine, which can then be converted to the target nitro compound or other functionalities. An alternative approach involves the direct nitration of m-dichlorobenzene to yield 2,4-dichloronitrobenzene, which can then undergo amination at high pressure to produce 5-chloro-2-nitroaniline, a key intermediate. google.com

Another important functional group interconversion is the reduction of a nitro group to an amine. This is often a key step in producing amino-diaryl ether derivatives, which are valuable intermediates for pharmaceuticals. For example, 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) can be reduced using a palladium-carbon catalyst and ammonium (B1175870) formate (B1220265) to yield 2-amino-5-chlorobenzophenone. patsnap.com Similarly, iron powder in the presence of hydrochloric acid can be used to reduce an isoxazole (B147169) precursor to 2-amino-5-chlorobenzophenone, offering a cost-effective and scalable method. google.com These transformations highlight the versatility of using nitro-substituted diaryl ethers as precursors for a variety of amino-substituted analogues.

Optimization of Reaction Conditions and Catalyst Systems for High Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of reaction parameters. For both copper- and palladium-catalyzed etherification reactions, the choice of catalyst, ligand, base, solvent, and temperature are all critical variables that must be fine-tuned. jsynthchem.comresearchgate.net

In copper-catalyzed Ullmann-type reactions, extensive screening has shown that the combination of a copper(I) source (e.g., CuI) and a suitable ligand can dramatically improve reaction efficiency. beilstein-journals.org For the coupling of 4-bromoanisole (B123540) and 4-methoxyphenol (B1676288), a model system for electron-rich diaryl ether synthesis, N,N-dimethylglycine (L1) as a ligand with K₃PO₄ as the base in acetonitrile (B52724) at 80 °C was identified as a highly efficient system. beilstein-journals.org The base is particularly important; while Cs₂CO₃ is effective, it can be hygroscopic, and the presence of water can deactivate the catalyst system. beilstein-journals.org

Solvent choice also plays a key role. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used in Ullmann reactions to facilitate the dissolution of reactants and achieve the necessary high temperatures. wikipedia.orgrsc.org For instance, a ligand-free copper-catalyzed O-arylation of nitroarenes with phenols proceeded with high yields (61-97%) in DMF at 100 °C with Cs₂CO₃ as the base. rsc.org

For palladium-catalyzed systems, the ligand is the most critical component. The development of bulky, electron-rich phosphine ligands (e.g., those from the Buchwald and Hartwig groups) has been instrumental in expanding the scope of C-O cross-coupling to include challenging substrates like aryl chlorides. organic-chemistry.org Optimization studies often involve screening a library of ligands to find the one that provides the best balance of reactivity and stability for a given substrate pair. orgsyn.org

Table 3: Optimization of Base and Solvent for a Model Ullmann Reaction
Base (2.0 equiv)SolventTemperature (°C)ConversionReference
Cs₂CO₃Dioxane100No reaction beilstein-journals.org
K₂CO₃Dioxane100Traces beilstein-journals.org
K₃PO₄Dioxane100Good beilstein-journals.org
K₃PO₄Toluene110Good beilstein-journals.org
K₃PO₄MeCN80Very good beilstein-journals.org

Conditions based on the coupling of 4-methoxyphenol and 4-bromoanisole with CuI and ligand L1.

Strategic Design of Precursors for this compound Derivatives

One common strategy involves a "late-stage functionalization" approach. In this design, a common core intermediate is synthesized in bulk and then diversified in the final steps. For the synthesis of analogues of this compound, one could envision two primary routes:

Late-Stage Etherification: A variety of substituted 2-chloronitrobenzenes could be coupled with a single phenol (or vice versa). This approach is advantageous if a wide range of substituted phenols or nitrobenzenes is commercially available or easily synthesized.

Late-Stage Functional Group Interconversion: A common diaryl ether, such as this compound itself, could be synthesized on a large scale. The functional groups on this core structure (e.g., the nitro group) can then be transformed into a variety of other groups (amines, amides, etc.).

A practical example is the synthesis of 2-amino-4-(4-chlorophenoxy)-1-nitrobenzene. The synthesis starts with 2-amino-4-chloro-1-nitrobenzene, which is then coupled with p-chlorophenol using sodium hydride in DMF at 130-135 °C. This demonstrates a strategy where the diaryl ether bond is formed on a pre-functionalized aniline (B41778) precursor. This method allows for the introduction of the phenoxy group at a later stage, preserving the amino and nitro functionalities.

The design of axially chiral diaryl ethers, a more complex class of analogues, often employs desymmetrization strategies on prochiral precursors, further highlighting the importance of advanced precursor design. nih.govrsc.org Ultimately, the optimal synthetic route design depends on the specific target derivatives and relies on principles of convergence, step economy, and functional group compatibility. researchgate.net

Mechanistic Organic Chemistry of 1 4 Chlorophenoxy 2 Nitrobenzene

Elucidation of Nucleophilic Substitution Mechanisms (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1-(4-chlorophenoxy)-2-nitrobenzene, where a nucleophile replaces a leaving group on the aromatic ring. Unlike the more common SN1 and SN2 reactions that occur at sp³-hybridized carbon atoms, SNAr reactions take place at an sp²-hybridized carbon of the benzene (B151609) ring. wikipedia.org The process is not a single-step displacement; instead, it proceeds through a two-step addition-elimination mechanism. nih.gov In the initial, typically rate-determining step, the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org In the subsequent fast step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

Role of Activating Groups and Leaving Groups

The feasibility and rate of SNAr reactions are profoundly influenced by the substituents on the aromatic ring and the nature of the leaving group.

Activating Groups: The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the nitro (–NO₂) group is a powerful activating group. It deactivates the ring for electrophilic attack but activates it for nucleophilic substitution by withdrawing electron density, making the ring more electrophilic. wikipedia.orgmakingmolecules.com The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group. wikipedia.orgbyjus.com This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, thereby stabilizing the intermediate. libretexts.orgbyjus.com

Kinetic Studies and Reaction Rate Determinants

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism and the factors that control the reaction rate. The reactions are typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the nucleophile.

The rate of nucleophilic aromatic substitution is significantly faster when electron-withdrawing groups are ortho or para to the leaving group compared to when they are in the meta position. masterorganicchemistry.com This is because the resonance stabilization of the negatively charged Meisenheimer intermediate is only effective when the activating group is in the ortho or para position. byjus.com The stability of this intermediate is a key determinant of the reaction rate. wikipedia.org The reaction proceeds through a high-energy transition state to form the Meisenheimer complex, which is a valley in the reaction energy diagram, before proceeding to the products. masterorganicchemistry.com

Electrophilic Aromatic Substitution Pathways

While the primary reactivity of this compound is dictated by the electron-withdrawing nitro group favoring nucleophilic attack, electrophilic aromatic substitution (SEAr) is also a possibility, albeit a more challenging one. In SEAr, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The substituents already present on the benzene rings of this compound will direct the position of any incoming electrophile.

The nitro group is a strong deactivating group and a meta-director for electrophilic substitution. makingmolecules.comlibretexts.org It deactivates the ring by withdrawing electron density, making it less nucleophilic and therefore less reactive towards electrophiles. makingmolecules.com The deactivation is so pronounced that forcing conditions, such as high temperatures, are often required for electrophilic substitution to occur on a nitro-substituted ring. makingmolecules.commsu.edu The directing effect arises because the ortho and para positions are more deactivated than the meta position due to resonance effects. makingmolecules.com

The phenoxy group, on the other hand, is an activating group and an ortho-, para-director. The oxygen atom can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack. wikipedia.org The chlorophenoxy ring would therefore be the more likely site for electrophilic attack. The chlorine atom itself is a deactivating group due to its inductive effect but is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org

Predicting the outcome of an electrophilic substitution on this compound would require considering the interplay of these directing effects. The more activated ring (the chlorophenoxy ring) would be the preferential site of substitution, with the incoming electrophile likely adding to the positions ortho or para to the oxygen atom, while also considering the directing effect of the chlorine atom.

Reduction of the Nitro Group: Formation of Aniline (B41778) Derivatives

The reduction of the nitro group in this compound to an amino group is a synthetically important transformation, yielding the corresponding aniline derivative, 2-(4-chlorophenoxy)aniline (B29517). This conversion opens up a wide range of further chemical modifications. youtube.com

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a common and efficient method for reducing nitroarenes to anilines. youtube.comwikipedia.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas (H₂). wikipedia.orgcommonorganicchemistry.com

The mechanism of catalytic hydrogenation of nitrobenzene (B124822) is believed to proceed through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before the final aniline product is formed. aidic.it The reaction occurs on the surface of the metal catalyst, where hydrogen is adsorbed and activated. The nitro group interacts with the catalyst surface, and stepwise reduction occurs.

Recent studies have explored the use of precisely defined gold clusters as catalysts, which can offer high selectivity. For instance, a gold cluster, Au₃₆(SR)₂₄, has been shown to hydrogenate nitrobenzene to p-aminophenol with nearly 100% selectivity by suppressing the over-hydrogenation of the amino group. rsc.org Another approach involves the hydrogen-free hydrogenation by coupling the reaction with the dehydrogenation of a hydrogen donor like cyclohexanol (B46403) over a copper-based catalyst. rsc.org

Chemoselective Reduction Strategies

In molecules containing multiple reducible functional groups, chemoselective reduction of the nitro group is often desired. Various reagents and conditions have been developed to achieve this selectivity.

For instance, metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are classic reagents for the selective reduction of nitro groups in the presence of other functionalities that might be sensitive to catalytic hydrogenation, such as alkenes or alkynes. commonorganicchemistry.comorgoreview.comscispace.com The Béchamp reduction, using iron and hydrochloric acid, is a historically significant method for this transformation. orgoreview.com

Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can also be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.org In a study on the degradation of 2-chloro-5-nitrophenol, a nitroreductase enzyme was found to catalyze the chemoselective reduction of the nitro group to a hydroxylamino group in the presence of NADPH. nih.gov This highlights the potential of biocatalysis for highly selective transformations.

Oxidative Transformations of the Aromatic System

The oxidative transformation of the aromatic systems in nitroaromatic compounds, such as this compound, is a key area of research, particularly in the context of environmental remediation and chemical synthesis. While specific studies on the oxidative degradation of this compound are not extensively documented, the reactivity of the closely related compounds nitrobenzene and various chlorophenols provides a strong basis for understanding its potential transformations. Advanced Oxidation Processes (AOPs) are frequently employed for the degradation of such pollutants. psu.eduresearchgate.net These processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.net

The degradation pathways are influenced by the nature of the substituents on the aromatic rings. The presence of a nitro group, which is an electron-withdrawing group, and a chlorophenoxy group can lead to several potential oxidative reactions.

Potential oxidative transformation reactions for this compound, inferred from studies on analogous compounds, may include:

Hydroxylation: The addition of hydroxyl radicals to the aromatic rings can lead to the formation of hydroxylated derivatives. For nitrobenzene, hydroxylation is a known transformation pathway. rsc.org In the case of this compound, this could occur on either the nitrobenzene or the chlorophenoxy ring, leading to various phenolic products.

Denitration: The nitro group can be removed from the aromatic ring. This process has been observed in the degradation of nitrophenols. nih.gov

Dechlorination: The chlorine atom can be removed from the chlorophenoxy group. The degradation of chlorophenols often proceeds via dechlorination, which can be initiated by hydroxyl radical attack. researchgate.net

Ether Bond Cleavage: The ether linkage between the two aromatic rings is a potential site for oxidative attack, which would lead to the formation of 1-chloro-4-hydroxybenzene (4-chlorophenol) and 1-hydroxy-2-nitrobenzene (2-nitrophenol).

Ring Opening: Following initial oxidative attacks and the formation of intermediates such as catechols and hydroquinones, the aromatic rings can undergo cleavage, leading to the formation of aliphatic carboxylic acids and eventual mineralization to CO2 and H2O. psu.edu

The efficiency of these transformations is dependent on the specific AOP used, the reaction conditions (e.g., pH, temperature), and the presence of catalysts. For instance, photo-Fenton processes and systems involving peroxymonosulfate (B1194676) have been shown to be effective in degrading related pollutants. researchgate.netresearchgate.net

Table 1: Potential Oxidative Transformation Products of this compound

Product Name Molecular Formula Transformation Type
4-Chlorophenol (B41353)C₆H₅ClOEther Bond Cleavage
2-NitrophenolC₆H₅NO₃Ether Bond Cleavage
Hydroxylated DerivativesC₁₂H₈ClNO₄Hydroxylation
Catechol DerivativesC₁₂H₈ClNO₅Hydroxylation
Ring-Opened Aliphatic AcidsVariousRing Opening

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms in organic chemistry relies heavily on the identification and characterization of transient species such as reaction intermediates and transition states. While direct experimental or computational studies on the reaction intermediates and transition states involved in the oxidative transformations of this compound are scarce, insights can be drawn from mechanistic studies of related aromatic compounds.

Reaction Intermediates:

In the context of oxidative degradation, several types of intermediates are anticipated. During the reduction of nitroaromatics, which can be a step in some degradation pathways, intermediates such as nitrosobenzene (ArNO) and phenylhydroxylamine (ArNHOH) have been identified. nih.gov In oxidative pathways, hydroxylated adducts formed by the attack of •OH radicals on the aromatic ring are key primary intermediates. These radical adducts can then undergo further reactions.

For electrophilic substitution reactions, which represent a different class of transformation, intermediates like the Wheland complex (also known as a σ-complex or arenium ion) are crucial. core.ac.ukresearchgate.net Computational studies on the chlorination of nitrobenzene have characterized the structures and stabilities of these intermediates. core.ac.uk These studies reveal that the presence of the nitro group influences the stability of the Wheland complex, thereby directing the position of further substitution. core.ac.uk

Transition States:

Transition states are high-energy, short-lived configurations along the reaction coordinate that represent the energy barrier to a chemical reaction. Their characterization is fundamental to understanding reaction kinetics. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and calculating the energies of transition states. researchgate.net

For instance, in the theoretical study of the chlorination of nitrobenzene, the transition states for the formation and deprotonation of the Wheland intermediate have been calculated. core.ac.ukresearchgate.net These calculations help to determine the rate-limiting step of the reaction and to understand the regioselectivity. The presence of a solvent can significantly influence the structure and energy of these transition states. researchgate.net

The investigation of intermediates and transition states for reactions involving this compound would likely employ a combination of experimental techniques (such as transient absorption spectroscopy for detecting short-lived species) and computational modeling to map out the potential energy surface of the reaction.

Table 2: Investigated Intermediates and Transition States in Related Aromatic Systems

System Reaction Type Investigated Species Method of Investigation Key Findings
NitrobenzeneChlorinationWheland (σ) ComplexComputational (DFT)The stability of the intermediate governs the orientation of substitution. core.ac.ukresearchgate.net
NitrobenzeneChlorinationTransition StatesComputational (DFT)The transformation of the initial π-complex to the σ-complex is the rate-limiting step. core.ac.uk
NitrobenzeneReductionNitrosobenzene, PhenylhydroxylamineExperimental (XPS)These are confirmed intermediates in the reduction to aniline. nih.gov
4-ChlorophenolOxidative DegradationHydroxyl Radical AdductsExperimentalThese adducts are key initial species leading to further degradation. researchgate.net

Biological Activity Profiles and Molecular Mechanisms of Action of 1 4 Chlorophenoxy 2 Nitrobenzene Derivatives

Investigation of Cellular and Sub-Cellular Interactions

There is currently a lack of specific research data detailing the cellular and sub-cellular interactions of 1-(4-chlorophenoxy)-2-nitrobenzene and its derivatives. Studies on the uptake, distribution, and localization of these specific compounds within cells have not been identified in the available literature. General principles of xenobiotic metabolism might suggest that due to their lipophilic nature, these compounds could passively diffuse across cell membranes; however, without experimental evidence, this remains speculative. The specific intracellular targets and binding sites are also unknown.

Enzyme Inhibition and Receptor Modulation Studies

No specific studies detailing the enzyme inhibition or receptor modulation activities of this compound and its analogues have been found. While related nitroaromatic compounds have been investigated for their ability to inhibit various enzymes, often through mechanisms involving their nitro group, this cannot be directly extrapolated to the compound without dedicated enzymatic assays. Similarly, the receptor binding profiles of these specific derivatives are yet to be characterized.

Anti-inflammatory Response Pathways

While the anti-inflammatory potential of various nitro-containing and chlorophenoxy compounds has been explored, a direct link to this compound derivatives and their specific impact on anti-inflammatory response pathways is not established in the current body of scientific literature. General anti-inflammatory mechanisms often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. However, there is no specific data to confirm or quantify the effect of this compound derivatives on these pathways.

Anti-tumor and Cytotoxic Mechanism Exploration

Specific data on the anti-tumor and cytotoxic mechanisms of this compound derivatives are not available. While some nitroaromatic compounds have demonstrated cytotoxic effects against various cancer cell lines, the efficacy and mechanisms of action for this particular class of compounds have not been reported. Key aspects of anti-tumor activity, such as the induction of apoptosis, cell cycle arrest, and anti-proliferative effects, remain uninvestigated for these specific molecules.

Other Emerging Biological Activities

At present, there are no published reports on other emerging biological activities of this compound derivatives.

Comparative Analysis of Biological Efficacy across Structural Analogues

Due to the absence of foundational biological activity data for this compound and its derivatives, a comparative analysis of biological efficacy across its structural analogues is not possible. Structure-activity relationship (SAR) studies, which are crucial for understanding how chemical modifications influence biological activity, have not been conducted or reported for this compound series.

Structure Activity Relationship Sar and Ligand Design for 1 4 Chlorophenoxy 2 Nitrobenzene Scaffolds

Impact of Aromatic Substituents on Biological Potency and Selectivity

The biological profile of the 1-(4-chlorophenoxy)-2-nitrobenzene scaffold is profoundly influenced by the nature and position of substituents on its two aromatic rings. The existing 4-chloro and 2-nitro groups serve as foundational elements whose modification, or the introduction of additional functional groups, can modulate target affinity and selectivity.

The nitro group, being a strong electron-withdrawing group, is a key feature. It can participate in crucial interactions with biological targets and its reduction within cells can lead to bioactive metabolites. nih.gov The position of the nitro group is critical; for instance, in nitrochalcones, ortho-positioning of a nitro group was found to confer the highest anti-inflammatory activity. creative-biolabs.com The bioactivity of nitroaromatic compounds is often linked to their redox potential, which is modulated by the electronic environment of the aromatic ring. nih.govnih.gov

The chlorine atom on the second phenyl ring also plays a significant role. Halogen atoms can alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in halogen bonding, a specific type of non-covalent interaction with protein targets. nih.gov The introduction of a chlorine atom into a biologically-active molecule has been empirically shown to substantially improve its intrinsic activity in many cases. nih.gov In a series of steroidal diaryl ethers, the introduction of a nitrogen-containing quinoline (B57606) moiety, a bicyclic system, resulted in a significant improvement in antiproliferative action against several cancer cell lines compared to simpler phenyl or naphthyl substituents. nih.gov

Research on other diaryl ether scaffolds provides further insight. For example, in a series of inhibitors for Toxoplasma gondii, modifications at the 4'-position of the B-ring (equivalent to the chlorinated ring in our scaffold) with various amine groups led to compounds with improved solubility and permeability while maintaining potent enzymatic inhibition. nih.gov Similarly, studies on antitubercular diaryl ether inhibitors of InhA have shown that modifications on the B-ring are critical for modulating the drug-target residence time, a key factor for in vivo efficacy. univ-perp.fr

These findings suggest that a systematic exploration of substituents on the this compound scaffold is a viable strategy for discovering novel bioactive agents. The following interactive table illustrates a hypothetical SAR study, showing how different substituents might affect biological potency (represented by IC₅₀ values).

Table 1: Hypothetical SAR Data for Analogues of this compound IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ID Ring A Substituent (Nitro-bearing ring) Ring B Substituent (Chloro-bearing ring) Hypothetical Target IC₅₀ (µM)
Parent 2-NO₂ 4-Cl 15.2
A-1 2-NH₂ (reduced nitro) 4-Cl > 50 (Inactive)
A-2 2-NO₂, 5-F 4-Cl 8.5
A-3 2-NO₂, 4-OCH₃ 4-Cl 12.1
B-1 2-NO₂ 4-F 18.9
B-2 2-NO₂ 4-CF₃ 5.3

| B-3 | 2-NO₂ | 4-Cl, 3-CH₃ | 9.8 |

Conformational Analysis and Its Influence on Ligand-Target Binding

The two phenyl rings of the this compound scaffold are not coplanar. The ether linkage acts as a flexible hinge, allowing rotation around the C-O-C bonds. This results in a range of possible three-dimensional conformations, defined by the dihedral angles between the aromatic rings. The specific conformation adopted by the molecule upon binding to a biological target is critical for its activity.

The binding pockets of enzymes, particularly kinases, often recognize specific, low-energy conformations of their ligands. foragerone.com For diarylamine and diaryl ether scaffolds, which are privileged structures in kinase inhibitor design, controlling the dihedral angle can lead to significant gains in selectivity. foragerone.com It has been hypothesized that pre-organizing a flexible molecule into its bioactive conformation—the specific shape it adopts when bound to its target—can reduce the entropic penalty of binding and thus improve potency and selectivity. nih.gov

In a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the introduction of a fluorine atom was found to substantially alter the conformational landscape, causing a specific conformer group to predominate. mdpi.com This highlights how even subtle changes in substitution can have a significant impact on the preferred 3D structure. For the this compound scaffold, the bulky nitro group at the ortho position likely imposes significant steric hindrance, restricting the range of accessible dihedral angles and influencing the molecule's preferred shape.

Computational methods, alongside experimental techniques like NMR spectroscopy and X-ray crystallography, are essential for studying these conformational preferences. researchgate.net Molecular docking studies can predict how different conformers of a ligand fit into a target's binding site, revealing key interactions that stabilize the bound state. In many kinase inhibitors, the diaryl ether moiety allows the two rings to bind in separate pockets, and the angle between them is crucial for optimal binding. nih.govelifesciences.org Constraining this flexibility, for instance by creating a cyclic ether-linked system, has proven to be a successful strategy for enhancing potency and selectivity against specific kinases like ALK2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. creative-biolabs.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the rational design of more potent analogues.

For a series of compounds based on the this compound scaffold, a QSAR study would involve calculating a set of molecular descriptors for each analogue and correlating them with experimentally determined biological activity. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), lipophilic (e.g., LogP), and topological (e.g., connectivity indices).

QSAR studies on nitroaromatic compounds have shown that their toxicity can be predicted using multiparametric models that include topological indices and parameters accounting for substitution patterns. nih.gov For a series of thiourea (B124793) derivatives acting as anticancer agents, QSAR analysis revealed that inhibitory activity was influenced by a combination of lipophilic (ClogP) and electronic (ELUMO) properties. atlantis-press.com This highlights that activity is often not dependent on a single property but rather a complex interplay of multiple factors.

A typical QSAR workflow involves:

Data Set Preparation : Assembling a series of analogues with a wide range of structural diversity and measured biological activity.

Descriptor Calculation : Computing various physicochemical and structural descriptors for each molecule.

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines) to build a predictive model. uky.edunih.gov

Model Validation : Rigorously testing the model's statistical significance and predictive power using techniques like cross-validation and external validation. nih.gov

The resulting QSAR model can provide valuable insights. For example, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

Table 2: Example Descriptors for a QSAR Model of this compound Analogues This table shows hypothetical descriptor values that would be used to build a QSAR model.

Compound ID pIC₅₀ (Activity) ClogP (Lipophilicity) Molecular Weight (Steric) Dipole Moment (Electronic)
Parent 4.82 4.15 263.66 5.12
A-1 < 4.30 3.45 233.66 3.98
A-2 5.07 4.33 281.65 5.54
B-1 4.72 3.99 247.66 5.41
B-2 5.28 4.70 315.66 6.23

Rational Design of Novel Analogues Based on SAR Insights

The insights gained from SAR, conformational analysis, and QSAR modeling provide a solid foundation for the rational design of new analogues with improved properties. This process moves beyond random screening to a more directed, hypothesis-driven approach to drug discovery.

For the this compound scaffold, several design strategies can be envisioned:

Ring A Modification (Nitro-bearing ring) : Based on SAR, the nitro group is a critical feature. One could explore replacing it with other electron-withdrawing bioisosteres, such as a cyano (-CN) or sulfonyl (-SO₂R) group, to fine-tune electronic properties and hydrogen bonding potential while potentially altering the metabolic profile. nih.gov Adding small, electronegative substituents like fluorine at other positions could enhance binding affinity, as suggested by the hypothetical SAR in Table 1.

Ring B Modification (Chloro-bearing ring) : The 4-chloro position is a key site for modification. Replacing the chlorine with other halogens (F, Br, I) could probe the importance of halogen bonding and lipophilicity. Introducing larger, electron-withdrawing groups like trifluoromethyl (-CF₃) has been shown to be beneficial in other systems and could increase potency. researchgate.net

Conformational Constraint : As discussed, the flexibility of the ether bridge is a double-edged sword. Designing constrained analogues, where the two rings are tethered by a short alkyl chain to form a new ring system, could lock the molecule in its bioactive conformation. This strategy has successfully led to inhibitors with superior potency and selectivity. nih.gov

Scaffold Hopping : SAR data can be used to design completely new scaffolds that retain the key pharmacophoric features but have a different core structure. This can lead to compounds with novel intellectual property and potentially better drug-like properties. researchgate.net For example, if SAR indicates that the diaryl ether oxygen is merely a linker and not involved in hydrogen bonding, it could be replaced with other linking groups like an amine or a short carbon chain.

The design process is often iterative, involving cycles of design, synthesis, and biological testing, with each cycle refining the understanding of the SAR and leading to progressively better compounds. univ-perp.frnih.gov

Pharmacophore Generation and Molecular Fingerprinting

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. youtube.com It is not a real molecule but rather a 3D model that identifies the essential functionalities, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

For the this compound scaffold, a hypothetical pharmacophore model for a given target could be generated based on its structure and the SAR of its analogues. Such a model might include:

An Aromatic Ring feature for the nitro-substituted phenyl ring.

A Hydrogen Bond Acceptor feature corresponding to the nitro group.

A second Aromatic Ring feature for the chloro-substituted phenyl ring.

A Hydrophobic/Halogen Bond Donor feature at the position of the chlorine atom.

The relative 3D arrangement and distances between these features would be critical.

Pharmacophore models can be generated in two main ways: ligand-based, by superimposing a set of active molecules and extracting common features, or structure-based, by analyzing the key interactions between a ligand and its target in a known 3D structure (e.g., from X-ray crystallography). youtube.comfrontiersin.org Once created, these models are powerful tools for virtual screening, allowing for the rapid search of large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

Molecular fingerprints are a related concept. They are bit strings that encode the structural features of a molecule. arxiv.org Each bit represents the presence or absence of a specific substructure or pharmacophoric feature. By converting molecular structures into fingerprints, millions of compounds can be rapidly compared for similarity. This is useful for:

Similarity Searching : Finding compounds in a database that are similar to a known active hit.

QSAR Modeling : Using the fingerprint bits as descriptors to build predictive models.

Diversity Analysis : Ensuring a wide range of chemical structures is selected for screening.

For the this compound scaffold, a fingerprint would capture the presence of the diaryl ether linkage, the nitro group, the chlorine substituent, and the aromatic rings, providing a compact, searchable representation of its key structural information. uky.edu

Computational Chemistry and in Silico Approaches for 1 4 Chlorophenoxy 2 Nitrobenzene

Density Functional Theory (DFT) Applications in Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is widely applied to predict various molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics like orbital energies.

While specific DFT studies focused exclusively on 1-(4-Chlorophenoxy)-2-nitrobenzene are not readily found in published literature, this method is fundamental for understanding its reactivity. A typical DFT analysis of this compound would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of this compound via DFT (Note: Data is illustrative of typical DFT outputs; specific values for this compound are not available in the cited literature.)

Electronic PropertyPredicted ValueSignificance
HOMO EnergyData Not AvailableIndicates the ability to donate an electron.
LUMO EnergyData Not AvailableIndicates the ability to accept an electron.
HOMO-LUMO GapData Not AvailableCorrelates with chemical reactivity and stability.
Dipole MomentData Not AvailableMeasures the overall polarity of the molecule.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net

There are no specific molecular docking studies in the available literature that feature this compound as the ligand. However, related diaryl ether derivatives have been investigated as potential inhibitors for various biological targets. researchgate.netmtroyal.ca In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). nih.gov The results would predict the most stable binding pose and the binding affinity, offering insights into the compound's potential to inhibit the protein's function. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound (Note: Data is illustrative; target protein and specific values are not available in the cited literature.)

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Data Not AvailableData Not AvailableData Not Available

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com It provides a detailed view of the dynamic behavior of a system, offering insights into conformational flexibility, stability, and intermolecular interactions that are not apparent from static models. aps.org

Specific MD simulation studies for this compound have not been reported in the literature. For a molecule like this, an MD simulation would typically be used to explore its conformational landscape. The two aromatic rings are connected by an ether linkage, allowing for rotational flexibility. An MD simulation would track the torsional angle between the rings over a set period (nanoseconds to microseconds), revealing the most stable (lowest energy) conformations and the energy barriers between them. When complexed with a protein, MD simulations can also confirm the stability of the binding pose predicted by molecular docking, showing how the ligand and protein adjust to each other over time. researchgate.netyoutube.com

Table 3: Conformational Analysis Parameters from a Hypothetical MD Simulation (Note: Data is illustrative of typical MD outputs; specific values for this compound are not available in the cited literature.)

ParameterResultSignificance
Dihedral Angle DistributionData Not AvailableShows preferred rotational states of the molecule.
Root Mean Square Deviation (RMSD)Data Not AvailableMeasures the stability of the molecule's conformation over time.
Radius of GyrationData Not AvailableIndicates the compactness of the molecular structure.

Prediction of Biological Activity and Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models based on a set of known compounds, QSAR can be used to predict the activity of new or untested molecules. nih.govnih.gov

While no QSAR models have been specifically developed or validated for this compound, general QSAR studies for nitroaromatic compounds are common. mdpi.comnih.gov These studies often aim to predict properties like toxicity or mutagenicity. mdpi.comnih.gov Descriptors used in such models include physicochemical properties (e.g., hydrophobicity), electronic descriptors (like the LUMO energy, which is important for nitroaromatics), and topological indices. nih.gov A QSAR model could predict the biological activity of this compound by inputting its calculated molecular descriptors into a previously established equation for a relevant class of compounds. youtube.com

Table 4: Potential QSAR Model Predictions for this compound (Note: Data is illustrative; specific activity predictions are not available in the cited literature.)

Predicted ActivityModel TypeKey DescriptorsPredicted Value
Toxicity (e.g., LD₅₀)Regression-based QSARHydrophobicity, ELUMOData Not Available
MutagenicityClassification-based QSARMolecular shape, Electronic propertiesData Not Available

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govsci-hub.box This process can involve either ligand-based methods (searching for molecules similar to known actives) or structure-based methods (docking molecules into a target's binding site). nih.gov

The compound this compound itself is not the subject of virtual screening studies but could be a component within a larger chemical library. nih.gov The design of such libraries is critical for the success of screening campaigns. Libraries can be designed to maximize chemical diversity or to be focused around a particular chemical scaffold known to interact with a family of targets. youtube.com With the advent of ultra-large "make-on-demand" virtual libraries containing billions of synthetically accessible compounds, the chemical space available for exploration has expanded dramatically. nih.gov A compound like this compound, with its diaryl ether scaffold, could serve as a fragment or starting point for the design of a combinatorial library, where different substituents are systematically varied on the aromatic rings to generate a vast number of related analogues for virtual screening. youtube.compitt.edu

Environmental Chemistry and Ecotoxicological Implications of 1 4 Chlorophenoxy 2 Nitrobenzene

Degradation Pathways in Environmental Compartments (Soil, Water, Air)

Specific studies detailing the degradation pathways of 1-(4-Chlorophenoxy)-2-nitrobenzene in soil, water, or air are not available in the reviewed scientific literature.

Persistence and Bioaccumulation Potential in Ecosystems

There is no specific data on the persistence and bioaccumulation potential of this compound in ecosystems.

Ecotoxicity Assessment: Effects on Aquatic Organisms and Terrestrial Biota

An ecotoxicity assessment for this compound, including its effects on aquatic organisms and terrestrial biota, has not been documented in publicly available research.

Biotransformation and Metabolite Formation in Environmental Systems

Information regarding the biotransformation of this compound and the formation of its metabolites in environmental systems is not available.

Risk Assessment Frameworks for Chlorinated Nitroaromatic Ethers

While general risk assessment frameworks exist for chemical contaminants, including chlorinated nitroaromatic ethers, a specific framework or assessment for this compound is not described in the literature. guidechem.com

Remediation and Mitigation Strategies for Environmental Contamination

No remediation or mitigation strategies specifically targeting environmental contamination by this compound have been developed or reported. General remediation techniques for diphenyl ether herbicide contamination include bioremediation and physical methods like adsorption. chemicalbook.com

Synthetic Utility of 1 4 Chlorophenoxy 2 Nitrobenzene As a Chemical Intermediate

Applications in Pharmaceutical Synthesis and Drug Discovery

The 1-(4-chlorophenoxy)-2-nitrobenzene scaffold is a key building block for the synthesis of various pharmaceutical agents, primarily through its conversion to heterocyclic compounds like phenoxazines. The synthetic pathway typically begins with the catalytic reduction of the nitro group to form 2-(4-chlorophenoxy)aniline (B29517). stackexchange.com This aniline (B41778) derivative is a crucial precursor that can undergo intramolecular cyclization to form the phenoxazine (B87303) ring system.

Phenoxazine and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. researchgate.net They have been investigated for various therapeutic applications, demonstrating the importance of the core structure derived from this compound. For instance, certain phenoxazine derivatives have shown potential as anticancer agents, with some compounds inducing apoptosis (programmed cell death) in cancer cell lines. nih.govnih.gov Research has also revealed their utility as antimalarial, antiviral, and antidiabetic agents. nih.gov The diaryl ether motif is also present in other classes of bioactive molecules, including some non-steroidal anti-inflammatory drugs and the vancomycin (B549263) family of antibiotics, highlighting the structural importance of this framework in drug design. nih.govresearchgate.net

Table 1: Examples of Bioactive Scaffolds Derived from this compound Intermediate
Derived ScaffoldKey Synthetic StepTherapeutic Area of InterestExample Application/Finding
PhenoxazinesNitro reduction followed by intramolecular N-arylation (cyclization)OncologyDerivatives like 2-aminophenoxazine-3-one show antiproliferative activity against human neuroblastoma cells. nih.gov
PhenoxazinesNitro reduction and cyclizationInfectious Diseases3,7-bis(dialkylamino) phenoxazinium salts exhibit significant antimalarial activity against Plasmodium falciparum. nih.gov
PhenoxazinesNitro reduction and cyclizationMetabolic DisordersN-(4-hydroxyphenyl)-1-nitro-10H-phenoxazine-3-sulfonamide showed notable antidiabetic activity. nih.gov
Diaryl EthersChan-Lam coupling of the precursor aniline with arylboronic acidsOncologyNovel 13α-estrone diaryl ethers displayed substantial antiproliferative activity against various human cancer cell lines. nih.gov

Precursor for Agrochemicals and Crop Protection Agents

The chlorophenoxy moiety, a key feature of this compound, is the defining structural characteristic of a major class of herbicides. taylorandfrancis.com Chlorophenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), are synthetic auxins used extensively for controlling broadleaf weeds in agriculture. taylorandfrancis.comresearchgate.netwikipedia.org These compounds function by inducing uncontrolled growth in susceptible plants. researchgate.net

While this compound is not a direct precursor to common herbicides like 2,4-D or MCPA, its structural framework is highly relevant. The synthesis of various crop protection agents involves the coupling of chlorophenols with other aromatic or aliphatic moieties. nih.gov The nitro group on the this compound molecule offers a versatile handle for chemical modification, allowing for its conversion into other functional groups that could be part of a herbicidally active molecule. The transformation of the nitro group can lead to the creation of novel derivatives within the broader class of chlorophenoxy-based agrochemicals. researchgate.net

Table 2: Structurally Related Agrochemicals and the Role of the Core Moiety
Agrochemical ClassExample CompoundFunctionRelevance of the (4-Chlorophenoxy)phenyl Scaffold
Phenoxy Herbicides2,4-D (2,4-Dichlorophenoxyacetic acid)Selective HerbicideShares the fundamental chlorophenoxy ether linkage, which is crucial for its auxin-like activity. taylorandfrancis.comresearchgate.net
Phenoxy HerbicidesMCPA (2-methyl-4-chlorophenoxyacetic acid)Selective HerbicideThe 4-chloro-phenoxy structure is a key component of this widely used herbicide. wikipedia.org
Phenoxybutyric Herbicides2,4-DB (4-(2,4-Dichlorophenoxy)butyric acid)Selective HerbicideA derivative where the chlorophenoxy group is attached to a butyric acid chain, demonstrating the modularity of this scaffold. nih.gov

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The synthetic utility of this compound extends beyond life sciences into the realm of materials science and specialty chemicals. The core structure is particularly valuable for creating organic functional materials, such as dyes and fluorescent probes. researchgate.net

Transformation of this compound into the corresponding phenoxazine scaffold yields a class of compounds with significant photophysical properties. researchgate.net Phenoxazines are known to be highly fluorescent and are used as dyes in various applications, including biological stains and light-emitting materials in dye lasers. researchgate.netresearchgate.net Their rigid, planar, and electron-rich structure facilitates strong light absorption and emission. Diaryl ether-based molecules, more broadly, are being developed as photoswitchable fluorescent dyes for advanced bioimaging techniques like super-resolution microscopy. acs.org The ability to introduce different substituents onto the phenoxazine ring allows for the fine-tuning of their optical properties, such as absorption and emission wavelengths, making them highly adaptable for specific applications in organic electronics and sensor technology. nih.govchemrxiv.org

Table 3: Applications in Specialty Chemicals and Materials
Material/Chemical ClassDerived FromKey PropertyApplication
Fluorescent DyesPhenoxazine CoreStrong light absorption and emissionBiological stains, probes for bio-imaging, and laser dyes. researchgate.netnih.gov
Organic ElectronicsPhenoxazine DerivativesPhotophysical and redox propertiesSensitizers in dye-sensitized solar cells (DSSCs) and components in organic light-emitting diodes (OLEDs). researchgate.net
Photoswitchable MaterialsDiaryl Ether CoreReversible photo-isomerizationOptical nanoscopy and super-resolution microscopy. acs.org
Chemiluminescent ProbesAryl-substituted scaffoldsLight emission from chemical reactionUsed in modern analytical sciences and cell assays. researchgate.net

Development of High-Value Fine Chemicals from the Scaffold

The transformation of this compound into high-value fine chemicals is centered on a few key synthetic strategies. The initial construction of the diaryl ether itself is typically achieved through a copper-catalyzed Ullmann condensation reaction, where a phenoxide reacts with an activated aryl halide. organic-chemistry.orgnih.gov This reaction is fundamental to accessing the entire family of compounds derived from this scaffold.

Once this compound is synthesized, the most critical subsequent transformation is the reduction of the nitro group. This is commonly accomplished through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with reducing agents like tin(II) chloride (SnCl₂) in an acidic medium. stackexchange.comnih.govvedantu.com This step yields 2-(4-chlorophenoxy)aniline, a significantly more versatile intermediate.

Future Research Directions and Translational Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The classical synthesis of 1-(4-chlorophenoxy)-2-nitrobenzene often involves Ullmann-type condensation reactions or nucleophilic aromatic substitution, which may require harsh conditions or specific catalysts. Future research will likely focus on developing more efficient and milder synthetic routes.

Novel Reaction Pathways: Exploration into C-O cross-coupling reactions facilitated by alternative energy sources such as microwave irradiation or sonication could dramatically reduce reaction times and improve yields. researchgate.net Mechanochemical methods, which involve solvent-free reactions under grinding or milling, present another green alternative to traditional solvent-based synthesis. iipseries.org

Advanced Catalytic Systems: While copper-based catalysts have been traditionally used, research is expanding to include other transition metals like palladium, nickel, or iron, which may offer higher catalytic efficiency and broader substrate scope. rsc.org The development of magnetically separable catalysts, such as bimetallic nanostructures, could simplify catalyst recovery and reuse, aligning with principles of sustainable chemistry. rsc.org Furthermore, the use of heterogeneous catalysts is a promising area, as they can be easily separated from the reaction mixture, reducing waste and cost. iipseries.org

Catalyst TypePotential AdvantagesResearch Focus
Palladium/Nickel Complexes Higher catalytic activity, milder reaction conditions.Ligand design to improve stability and selectivity.
Iron-based Catalysts Lower cost, more abundant, and less toxic than other metals.Overcoming challenges related to lower reactivity.
Heterogeneous Catalysts Ease of separation and recyclability, improved process efficiency.Development of robust solid-supported catalysts (e.g., zeolites, metal-organic frameworks). iipseries.org
Bimetallic Nanostructures Synergistic catalytic effects, unique electronic properties. rsc.orgSynthesis of well-defined heterostructures for enhanced performance in C-O bond formation. rsc.org
Enzymatic Catalysts High selectivity, operation in aqueous media under mild conditions.Screening for novel enzymes (e.g., laccases, peroxidases) capable of mediating ether bond synthesis.

Integration of Omics Technologies in Biological Investigations

To fully understand the biological implications of this compound, particularly concerning its potential therapeutic effects or environmental impact, integrating "omics" technologies is essential. nih.gov These high-throughput methods provide a holistic view of molecular changes within a biological system.

Genomics: Could be used to identify specific genes and genetic pathways that are affected by exposure to the compound. This is crucial for understanding mechanisms of toxicity or identifying genetic markers for susceptibility.

Proteomics: Can identify the protein targets that directly interact with this compound or its metabolites. nih.gov This would elucidate its mechanism of action on a molecular level.

Metabolomics: Allows for the analysis of metabolic changes within an organism or cell culture upon exposure. nih.gov This can reveal how the compound is metabolized and its downstream effects on cellular processes. For instance, studying the degradation pathway of similar chlorinated nitroaromatic compounds has revealed key metabolites and enzymatic reactions. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can understand how the compound alters gene expression, providing insights into the cellular response to its presence.

Omics TechnologyApplication to this compound ResearchPotential Outcomes
Genomics Whole-genome sequencing of microorganisms capable of degrading the compound.Identification of genes and enzymes responsible for bioremediation. nih.gov
Proteomics Identifying protein expression changes in cells exposed to the compound.Discovery of protein biomarkers for exposure or effect; elucidation of molecular targets. nih.gov
Metabolomics Tracking the formation of metabolites in biological systems.Mapping biodegradation pathways; understanding toxicokinetics and toxicodynamics. nih.govnih.gov
Transcriptomics Analyzing gene expression profiles in response to the compound.Understanding the cellular stress response and mechanisms of toxicity.

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry offers powerful tools for predicting reaction outcomes and understanding complex chemical mechanisms without the need for extensive empirical experimentation. Future research can leverage these models to optimize the synthesis and predict the properties of this compound.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions, such as the nitration of the precursor diaryl ether. This can help in refining reaction conditions to minimize the formation of unwanted byproducts. Furthermore, computational modeling can predict the electronic, spectroscopic, and toxicological properties of the molecule, guiding the design of new derivatives with enhanced or specific functionalities.

Sustainable Synthesis and Green Chemistry Principles

The future of chemical manufacturing lies in the adoption of sustainable and green practices. iipseries.orgesrapublications.com Research on this compound synthesis will increasingly focus on the 12 Principles of Green Chemistry.

Key areas for development include:

Use of Greener Solvents: Replacing traditional, hazardous solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. nih.gov

Energy Efficiency: Employing alternative energy sources like microwaves or ultrasound to reduce energy consumption and accelerate reactions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Renewable Feedstocks: Investigating the potential use of bio-based starting materials to reduce reliance on petrochemicals.

Emerging Applications in Interdisciplinary Sciences

The unique structure of this compound, featuring a diaryl ether linkage and a reactive nitro group, makes it a valuable scaffold for creating novel molecules with diverse applications.

Medicinal Chemistry: The diaryl ether motif is present in many biologically active compounds. This compound can serve as a key intermediate for the synthesis of new therapeutic agents. The reduction of the nitro group to an amine provides a reactive handle for further functionalization.

Agrochemicals: As a chlorinated nitroaromatic compound, it belongs to a class of chemicals used in the production of pesticides. researchgate.net Future research could focus on developing new, more selective, and biodegradable agrochemicals.

Materials Science: The compound could be a precursor for the synthesis of specialty polymers, dyes, or other functional materials. Its aromatic structure suggests potential for applications in electronics or photonics after suitable modification.

Environmental Science: Studying the biodegradation of this compound is crucial for environmental risk assessment. nih.gov It can also serve as a model compound for developing new bioremediation technologies for contaminated sites. rsc.orgnih.gov

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Chlorophenoxy)-2-nitrobenzene in laboratory settings?

The compound is typically synthesized via the Williamson ether synthesis , which involves nucleophilic substitution between 4-chlorophenol and 2-nitrochlorobenzene under alkaline conditions. Key steps include:

  • Dissolving 4-chlorophenol in a polar aprotic solvent (e.g., DMF or acetone) with a base (e.g., K₂CO₃).
  • Adding 2-nitrochlorobenzene dropwise at 60–80°C with continuous stirring.
  • Purifying the product via recrystallization or column chromatography. This method yields >85% purity, confirmed by NMR and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and confirm substitution patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, critical for verifying molecular geometry and intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₂H₈ClNO₃; MW 249.65) .

Q. What safety protocols should be followed when handling this compound?

  • Use local exhaust ventilation to avoid inhalation of dust.
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Store in a cool, dry place away from reducing agents due to its nitro group reactivity. Safety data from structurally similar nitroaromatics suggest acute toxicity (LD₅₀ > 500 mg/kg in rats) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for antifungal activity?

  • Derivatization : Introduce substituents (e.g., trifluoromethyl, methoxy) at the nitro or chlorophenoxy positions.
  • Bioassays : Test efficacy against Fusarium oxysporum or Botrytis cinerea using agar dilution methods.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to correlate electronic properties (HOMO/LUMO) with fungicidal activity. Recent studies show EC₅₀ values < 10 µg/mL for derivatives with electron-withdrawing groups .

Q. What experimental strategies can resolve contradictions in reported fungicidal data for this compound?

  • Standardized Assays : Use uniform spore concentrations (e.g., 1 × 10⁶ spores/mL) and incubation conditions (25°C, 72 hr).
  • Synergistic Studies : Combine with commercial fungicides (e.g., tebuconazole) to assess cross-resistance.
  • Metabolomic Profiling : LC-MS/MS can identify metabolic disruptions in fungal pathways (e.g., ergosterol biosynthesis) .

Q. How can computational tools enhance the design of novel derivatives with improved bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to fungal cytochrome P450 enzymes.
  • QSAR Models : Train models on datasets (e.g., ChEMBL) to predict logP and pIC₅₀ values.
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

Q. What are the challenges in scaling up the synthesis of this compound for bulk studies?

  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.
  • Byproduct Management : Optimize reaction time/temperature to minimize 2-nitrochlorobenzene hydrolysis.
  • Purification : Switch from column chromatography to fractional crystallization for cost efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.